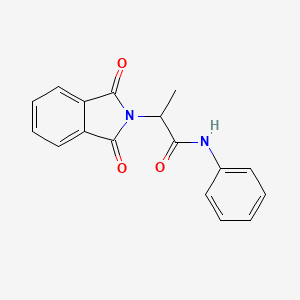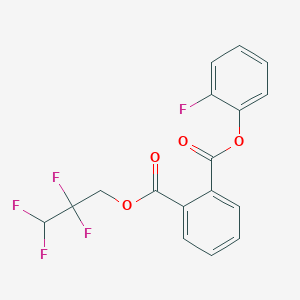![molecular formula C17H17F4NO3 B3846892 2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate](/img/structure/B3846892.png)
2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate
描述
2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFPB and is synthesized through a specific method.
科学研究应用
TFPB has several potential applications in scientific research. It has been used as a crosslinker in the preparation of hydrogels for drug delivery systems. It has also been used in the synthesis of polymers for various applications, including coatings, adhesives, and composites. TFPB has also been studied for its potential as a fluorescent probe for detecting DNA damage.
作用机制
The mechanism of action of TFPB is not fully understood, but it is believed to involve the formation of covalent bonds with other molecules. TFPB contains a reactive carbonyl group that can react with nucleophiles, such as amino acids and DNA bases. This reaction can lead to the formation of crosslinks between molecules, which can alter their properties and function.
Biochemical and Physiological Effects:
TFPB has been shown to have several biochemical and physiological effects. It has been found to be cytotoxic to cancer cells and has been studied for its potential as an anticancer agent. TFPB has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, TFPB has been shown to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of TFPB is its ability to crosslink molecules, which can be useful in the preparation of hydrogels and polymers. TFPB is also relatively easy to synthesize and purify. However, TFPB can be cytotoxic to cells, which can limit its use in certain experiments. Additionally, the mechanism of action of TFPB is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research related to TFPB. One area of interest is the development of TFPB-based hydrogels for drug delivery systems. TFPB could also be used as a crosslinker for the preparation of biomaterials with specific properties. Additionally, further research is needed to fully understand the mechanism of action of TFPB and its potential as an anticancer agent and anti-inflammatory agent.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFPB involves a multi-step process, and it has several potential applications in scientific research. TFPB has been shown to have several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research related to TFPB, including the development of TFPB-based hydrogels for drug delivery systems and further research to fully understand its mechanism of action.
属性
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-[bis(prop-2-enyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO3/c1-3-9-22(10-4-2)14(23)12-7-5-6-8-13(12)15(24)25-11-17(20,21)16(18)19/h3-8,16H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXMZSRBRKLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1C(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)

![2-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B3846856.png)
![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![diethyl [4-(2-methoxyphenoxy)butyl]malonate](/img/structure/B3846882.png)
